1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine
CAS No.:
Cat. No.: VC17696131
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NS |
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Molecular Weight | 155.26 g/mol |
IUPAC Name | 1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)4-9-3/h5,9H,4H2,1-3H3 |
Standard InChI Key | KBSCTTDGMIKSHE-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=C1CNC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine, with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol . Its IUPAC name, 1-(4,5-dimethylthiophen-3-yl)-N-methylmethanamine, reflects the substitution pattern on the thiophene ring and the methylamine side chain.
Structural Features
The thiophene core contains methyl groups at positions 4 and 5, while a methylaminomethyl group is attached at position 3 (Figure 1). The planar thiophene ring contributes to conjugation, potentially enabling applications in conductive polymers .
Table 1: Key Structural Identifiers
Property | Value/Descriptor | Source |
---|---|---|
SMILES | CC1=C(SC=C1CNC)C | |
InChIKey | KBSCTTDGMIKSHE-UHFFFAOYSA-N | |
CAS Registry Number | 1403567-28-1 |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 1-(4,5-Dimethylthiophen-3-yl)-N-methylmethanamine typically involves functionalizing a pre-formed thiophene backbone. A two-step strategy is commonly employed:
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Thiophene Functionalization: Bromination or methoxylation of 4,5-dimethylthiophene introduces reactive sites for subsequent substitutions . For example, 3-Bromo-4-methylthiophene can be synthesized using CuBr₂ and sodium methoxide under reflux .
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Amine Coupling: The brominated intermediate undergoes nucleophilic substitution with methylamine or reductive amination to introduce the methylaminomethyl group .
Advanced Methodologies
Recent studies highlight the use of one-pot miniemulsion techniques for synthesizing thiophene-polyurethane hybrids, where ultrasonication facilitates the formation of nanoscale dispersions . This method enhances yield and reduces side reactions compared to traditional stepwise approaches .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Protons on the thiophene ring resonate between δ 6.2–6.8 ppm, while methyl groups (CH₃) appear as singlets near δ 2.1–2.3 ppm . The methylamine protons (CH₂NHCH₃) exhibit splitting patterns around δ 2.8–3.1 ppm .
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¹³C NMR: The thiophene carbons are observed at 125–140 ppm, with methyl carbons at 18–22 ppm and the amine-bearing carbon at 45–50 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
Applications in Research and Industry
Polymeric Materials
The compound serves as a monomer in conjugated polymers for optoelectronic devices. Its thiophene unit enables π-π stacking, enhancing charge transport in organic semiconductors . For instance, polyurethane-thiophene hybrids exhibit tunable fluorescence for bioimaging applications .
Pharmaceutical Intermediates
Structural analogs of this compound, such as 5-(thiophen-2-yl)-1,3,4-thiadiazoles, demonstrate anticancer activity against HepG-2 and A-549 cell lines . Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Future Directions
Further research should explore:
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